molecular formula C15H11Br3N4O2 B1624419 Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate CAS No. 219793-60-9

Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate

Cat. No. B1624419
M. Wt: 519 g/mol
InChI Key: XEJNEJFLBCJBCQ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate is a chemical compound with the following properties:



  • Molecular Formula : C<sub>8</sub>H<sub>9</sub>Br<sub>3</sub>N<sub>2</sub>O<sub>2</sub>

  • CAS Number : 34199-50-3

  • Linear Formula : C<sub>8</sub>H<sub>9</sub>Br<sub>3</sub>N<sub>2</sub>O<sub>2</sub>

  • MDL Number : MFCD18429240



Molecular Structure Analysis

The molecular structure of Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate consists of a propenoate group attached to a pyrazole ring. The tribromo-anilino moiety contributes to its overall structure. For a visual representation, refer to the chemical structure diagram.



Chemical Reactions Analysis

The compound may participate in various chemical reactions, including nucleophilic additions, ester hydrolysis, and substitution reactions. Investigating its reactivity with different reagents and conditions would provide further insights.



Physical And Chemical Properties Analysis



  • Physical Properties :



    • Appearance : Solid (crystalline or powder form)

    • Color : Varies

    • Melting Point : Not specified

    • Solubility : Soluble in organic solvents (e.g., acetone, ethanol)




  • Chemical Properties :



    • Acidity/Basicity : May exhibit acidic or basic behavior

    • Stability : Stable under certain conditions (store away from light and moisture)




Safety And Hazards


  • Toxicity : The compound’s toxicity profile is not well-documented. Handle with caution.

  • Irritancy : Avoid skin and eye contact.

  • Environmental Impact : Dispose of properly according to local regulations.


Future Directions


  • Biological Studies : Investigate its potential as a drug candidate or probe for biological studies.

  • Synthetic Optimization : Develop efficient synthetic routes for large-scale production.

  • Structure-Activity Relationship (SAR) : Explore modifications to enhance desired properties.


Please note that this analysis is based on available information, and further research is essential to fully understand the compound’s properties and applications. Always consult reliable sources and scientific literature for the most up-to-date details1234.


properties

IUPAC Name

ethyl 2-cyano-3-[4-(3,4,5-tribromopyrazol-1-yl)anilino]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Br3N4O2/c1-2-24-15(23)9(7-19)8-20-10-3-5-11(6-4-10)22-14(18)12(16)13(17)21-22/h3-6,8,20H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJNEJFLBCJBCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)N2C(=C(C(=N2)Br)Br)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Br3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70409061
Record name Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

519.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate

CAS RN

219793-60-9
Record name Ethyl 2-cyano-3-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)anilino]prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70409061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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